N-(2H-1,3-benzodioxol-5-yl)-2-{[4-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-2-{[4-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety and a pyrazolo[3,4-d]pyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{[4-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetamide typically involves multiple steps. One common approach is to start with the benzo[d][1,3]dioxole derivative and the pyrazolo[3,4-d]pyridazine derivative. The key steps often include:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through a series of reactions involving salicylic acid and acetylenic esters, mediated by CuI and NaHCO3 in acetonitrile.
Synthesis of the pyrazolo[3,4-d]pyridazine core: This involves the use of various reagents and catalysts to construct the heterocyclic framework.
Thioether formation: The final step involves the coupling of the benzo[d][1,3]dioxole derivative with the pyrazolo[3,4-d]pyridazine derivative through a thioether linkage, typically using a thiol reagent under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-{[4-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of thiols or amines.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-{[4-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Materials Science: It can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: The compound can be used to study various biological processes and pathways, potentially serving as a probe or inhibitor.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{[4-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetamide would depend on its specific target. Generally, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole derivatives: These compounds share the benzo[d][1,3]dioxole moiety and may have similar chemical properties.
Pyrazolo[3,4-d]pyridazine derivatives: Compounds with this core structure may exhibit similar biological activities.
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-2-{[4-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetamide is unique due to the combination of the benzo[d][1,3]dioxole and pyrazolo[3,4-d]pyridazine moieties, which may confer distinct chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[4-methyl-1-(4-methylphenyl)pyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3S/c1-13-3-6-16(7-4-13)27-21-17(10-23-27)14(2)25-26-22(21)31-11-20(28)24-15-5-8-18-19(9-15)30-12-29-18/h3-10H,11-12H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAOFYKDRDOGRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(N=NC(=C3C=N2)C)SCC(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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